molecular formula C6H11NO3 B13514629 Ethyl 4-amino-3-oxobutanoate

Ethyl 4-amino-3-oxobutanoate

Cat. No.: B13514629
M. Wt: 145.16 g/mol
InChI Key: DFWADNXPAGGDKQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-oxobutanoate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 4-amino-3-oxobutanoate

InChI

InChI=1S/C6H11NO3/c1-2-10-6(9)3-5(8)4-7/h2-4,7H2,1H3

InChI Key

DFWADNXPAGGDKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CN

Origin of Product

United States

Significance As a Versatile Synthetic Intermediate

The primary significance of Ethyl 4-amino-3-oxobutanoate lies in its role as a versatile synthetic intermediate. ajrconline.org These types of compounds, known as β-enamino esters and β-enaminones, are highly valued synthons for the construction of biologically active heterocyclic compounds. asianpubs.orgajgreenchem.com The heterocycles synthesized from these precursors include important classes such as pyrazoles, quinolines, pyridinones, and isoxazoles. asianpubs.orgnih.gov Many of these resulting molecules have demonstrated significant therapeutic potential, exhibiting antibacterial, anticonvulsant, anti-inflammatory, and antitumor properties. ajrconline.orgasianpubs.orgajgreenchem.com

Furthermore, the utility of this compound and related β-enaminones extends to their use as precursors for the synthesis of β-amino acids and various alkaloids. ajrconline.org Chiral β-amino acids are critical components in the development of pharmaceuticals, including protease inhibitors. ajrconline.org The ability to readily access these complex molecular scaffolds from a relatively simple starting material underscores the importance of this compound in organic synthesis and medicinal chemistry.

Overview of Its Structural Features and Reactivity

Ethyl 4-amino-3-oxobutanoate, with the chemical formula C₆H₁₁NO₃, possesses a unique molecular architecture that dictates its reactivity. chemsrc.com The structure features an ethyl ester group, a ketone at the 3-position, and a primary amine at the 4-position. This arrangement classifies it as a β-enamino ester.

A key characteristic of β-enaminones is their existence as a mixture of tautomers: the keto-enamine and the imino-enol forms. The keto-enamine tautomer is often the more stable form, a stability that is enhanced by the formation of an intramolecular hydrogen bond between the amine proton and the ketone's oxygen atom, forming a six-membered chelated ring. researchgate.net

The reactivity of this compound is governed by its distinct functional groups. The molecule exhibits both nucleophilic and electrophilic centers. The nitrogen atom of the amine and the α-carbon (C2) are nucleophilic, while the carbonyl carbons of the ester and ketone are electrophilic. This dual reactivity allows it to participate in a wide range of chemical transformations. For instance, it can undergo condensation reactions with other 1,3-dicarbonyl compounds to form substituted pyridines or react with hydrazine (B178648) derivatives to yield pyrazoles. nih.gov The reaction with aromatic amines can result in either condensation or acylation products, depending on the specific reaction conditions employed. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 732203-94-0 chemsrc.com
Molecular Formula C₆H₁₁NO₃ chemsrc.com
Molecular Weight 145.16 g/mol chemsrc.com

| Canonical SMILES | CCOC(=O)CC(=O)CN | chemsrc.com |

Historical Development of Its Applications in Chemical Research

Classical Chemical Synthesis Routes

The traditional synthesis of this compound and related compounds relies on well-established organic chemistry reactions. These routes are valued for their reliability and the ability to produce a wide range of derivatives through the modification of starting materials and reagents.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a primary strategy for introducing the amino group at the C-4 position of the ethyl butanoate backbone. This approach typically involves the displacement of a leaving group on a halogenated precursor by an amine.

Halogenated β-keto esters, such as Ethyl 4-bromo-3-oxobutanoate and Ethyl 4-chloroacetoacetate, are key intermediates in the synthesis of this compound. smolecule.comtandfonline.comchemicalbook.commdpi.comnordmann.globalsigmaaldrich.comarkat-usa.org These compounds are highly reactive due to the presence of both a ketone and an ester group, as well as a halogen atom that serves as an excellent leaving group.

The synthesis of analogues can be achieved by reacting these halogenated esters with various nucleophiles. For instance, Ethyl 4-(benzyloxy)-3-oxobutanoate can be synthesized from Ethyl 4-bromoacetoacetate and Benzyl (B1604629) alcohol in the presence of a base like sodium hydride. chemicalbook.com Similarly, Ethyl 4-bromo-3-oxopentanoate, another halogenated β-keto ester, is used in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

The choice between bromo- and chloro-derivatives often depends on reactivity and availability. Ethyl 4-chloroacetoacetate is a widely used intermediate for producing various pharmaceutical compounds. tandfonline.commdpi.comnordmann.globalresearchgate.net It can be stereoselectively reduced to form chiral building blocks like (R)-ethyl 4-chloro-3-hydroxybutyrate, which is a precursor for several important pharmaceuticals. mdpi.comarkat-usa.orgresearchgate.net

A general procedure for the synthesis of β-ketoesters from aminoacetates involves the reaction of an aminoacetate with the enolate of ethyl acetate (B1210297). nih.gov For example, Ethyl 4-benzyloxycarbonylamino-3-oxobutanoate was synthesized by reacting N-benzyloxycarbonyl-glycine with 1,1'-carbonyldiimidazole, followed by reaction with the potassium salt of ethyl acetoacetate (B1235776). google.com

A straightforward method for synthesizing γ-anilino-β-ketoesters is the direct amination of γ-halo-β-ketoesters, such as ethyl α-chloroacetoacetate, with anilines. nih.gov This one-step protocol is considered an attractive strategy due to its simplicity and efficiency, providing good to excellent yields under robust conditions. nih.gov The reaction is typically promoted by sodium bicarbonate (NaHCO₃) and sodium iodide (NaI) in a solvent like acetonitrile, and it can be carried out at room temperature or with heating. nih.govnih.gov

The scope of this reaction is broad, allowing for the synthesis of a diverse range of γ-anilino-β-ketoesters by varying the substituents on the aniline. nih.gov This versatility makes it a valuable tool for creating libraries of compounds for further research and development. nih.gov

Table 1: Synthesis of this compound Analogues via Direct Amination of Ethyl α-chloroacetoacetate with Various Anilines nih.gov

Entry Amine (Aniline Derivative) Product Yield (%)
1 3,5-dichloro-N-methylaniline Ethyl 4-((3,5-dichlorophenyl)(methyl)amino)-3-oxobutanoate 88
2 N-methylaniline Ethyl 4-(methyl(phenyl)amino)-3-oxobutanoate 87
3 1-(4-(methylamino)phenyl)ethan-1-one Ethyl 4-((4-acetylphenyl)(methyl)amino)-3-oxobutanoate 79
4 N-methyl-4-nitroaniline Ethyl 4-(methyl(4-nitrophenyl)amino)-3-oxobutanoate 82
5 4-fluoro-N-methylaniline Ethyl 4-((4-fluorophenyl)(methyl)amino)-3-oxobutanoate 87
6 4-chloro-N-methylaniline Ethyl 4-((4-chlorophenyl)(methyl)amino)-3-oxobutanoate 83
7 4-bromo-N-methylaniline Ethyl 4-((4-bromophenyl)(methyl)amino)-3-oxobutanoate 85
8 3-chloro-N-methylaniline Ethyl 4-((3-chlorophenyl)(methyl)amino)-3-oxobutanoate 75
9 3,4-dichloro-N-methylaniline Ethyl 4-((3,4-dichlorophenyl)(methyl)amino)-3-oxobutanoate 73
10 N-methyl-3-(trifluoromethyl)aniline Ethyl 4-(methyl(3-(trifluoromethyl)phenyl)amino)-3-oxobutanoate 78
11 N,3,5-trimethylaniline Ethyl 4-((3,5-dimethylphenyl)(methyl)amino)-3-oxobutanoate 89
12 N-methylnaphthalen-1-amine Ethyl 4-(methyl(naphthalen-1-yl)amino)-3-oxobutanoate 88

The data in this table is based on research findings from a study on the direct amination of γ-halo-β-ketoesters. nih.gov

Condensation and Related Coupling Reactions

Condensation reactions provide an alternative pathway to construct the carbon skeleton of this compound and its analogues. These methods often involve the formation of new carbon-carbon bonds.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by dehydration. wikipedia.org This reaction is significant for forming new carbon-carbon bonds. scite.ai For instance, the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate can be catalyzed by morpholine/acetic acid in ionic liquids to produce ethyl 2-chloroacetyl-3-arylpropenoates. scite.aiscielo.br These products can then potentially be converted to the desired amino esters through subsequent reactions. The use of ionic liquids presents a greener alternative to traditional solvents like benzene (B151609) or toluene. scielo.br

The reaction can also be part of a domino sequence, such as a Michael-Knoevenagel domino reaction, to create complex cyclic structures with high stereoselectivity. au.dk

Ethyl acetoacetate is a versatile active methylene (B1212753) compound widely used as a chemical intermediate. wikipedia.org Its reactions are central to the acetoacetic ester synthesis, which is comparable to the malonic ester synthesis. wikipedia.org The Claisen condensation of ethyl acetate is a classic laboratory procedure to prepare ethyl acetoacetate itself. wikipedia.org

In the context of synthesizing analogues of this compound, ethyl acetoacetate can be reacted with various electrophiles. For example, 4-(4-Methoxyphenyl)-3-oxobutanoic acid, ethyl ester can be synthesized by reacting the sodium salt of ethyl acetoacetate with 4-Methoxyphenylacetyl chloride. prepchem.com Another approach involves the arylation of ethyl acetoacetate to produce compounds like Ethyl 4-(2-nitrophenyl)-3-oxobutanoate.

Furthermore, a process for producing 4-amino-3-oxo-butanoic acid esters involves reacting a protected and activated α-amino acid with an acetate enolate derived from an acetic acid ester. google.com This reaction rapidly proceeds at low temperatures. google.com For instance, Ethyl 4-Benzyloxycarbonylamino-3-oxobutanoate can be synthesized from N-benzyloxycarbonyl-glycine, which is activated and then reacted with the enolate of an acetic acid ester. google.com

Strategies for Substituted this compound Derivatives (e.g., tert-Butoxycarbonyl, Benzyloxycarbonyl)

The synthesis of derivatives of this compound often involves the use of protecting groups for the amine functionality to control reactivity in subsequent transformations. The tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups are among the most common choices due to their stability and orthogonal deprotection conditions.

tert-Butoxycarbonyl (Boc) Derivatives: The Boc group is a widely used protecting group for amines. The synthesis of Boc-protected this compound derivatives can be achieved through various routes. One prominent method is the conjugate addition of a Boc-protected nitrogen nucleophile to an appropriate Michael acceptor. For instance, the enantioselective synthesis of (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate has been demonstrated through an organomediated addition reaction between tert-butyl (tert-butyldimethylsilyl)oxycarbamate and ethyl trans-4-oxo-2-butenoate. orgsyn.orgorgsyn.org This approach allows for the construction of the chiral center while the amine is protected. Another strategy involves the use of Boc-protected aspartic acid as a starting material, where one of the carboxylic acid groups is selectively transformed. For example, L-aspartic acid can be treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form the Boc-protected amino acid, which can then be further elaborated.

Benzyloxycarbonyl (Cbz) Derivatives: The Cbz group offers an alternative protection strategy, often removable under hydrogenolysis conditions, which are orthogonal to the acid-labile Boc group. The synthesis of Cbz-protected analogues, such as ethyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, is a key process for building more complex molecules. chemshuttle.com A common route involves the reaction of an amino acid precursor with benzyl chloroformate (Cbz-Cl) or a related reagent like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions to yield the Cbz-protected amine. caltech.edu For example, in the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, the amino group of L-aspartic acid is first protected with Cbz-OSu. The resulting N-Cbz-aspartic acid can then be subjected to further reactions to build the desired butanoate backbone.

Stereoselective and Enantioselective Synthesis Approaches

Creating specific stereoisomers of this compound and its analogues is critical for their application in pharmaceuticals and other biologically active compounds. This requires sophisticated synthetic methods that can control the three-dimensional arrangement of atoms.

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

Common auxiliaries used in asymmetric synthesis that are applicable to the formation of β-amino carbonyl structures include:

Oxazolidinones: Evans oxazolidinones are powerful chiral auxiliaries. wikipedia.org An N-acylated oxazolidinone can be enolized and reacted with an electrophile in a highly diastereoselective alkylation reaction. wikipedia.org For creating the β-amino acid structure, this could involve the alkylation of a glycine-derived enolate controlled by the oxazolidinone. They are also widely employed in stereoselective aldol reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.orgharvard.edu

trans-2-Phenylcyclohexanol: Introduced by Whitesell, this auxiliary has been used in ene reactions of derived glyoxylate (B1226380) esters to produce chiral alcohols. wikipedia.org

Camphorsultam: This sultam-based auxiliary provides excellent stereocontrol in a variety of reactions, including alkylations and aldol additions.

Pseudoephedrine: Used as a practical chiral auxiliary, pseudoephedrine amides can be alkylated with high diastereoselectivity to produce α-substituted carboxylic acids, which can be precursors to β-amino acids. wikipedia.org

The general principle involves attaching the achiral substrate to the auxiliary, performing the key bond-forming reaction where the auxiliary's steric and electronic properties direct the approach of the reagent, and then cleaving the auxiliary to release the enantiomerically enriched product.

Asymmetric Transformations for Enantiomeric Enrichment

Enantiomeric enrichment can be achieved through processes that selectively produce or transform one enantiomer from a racemic mixture. A powerful strategy in this regard is dynamic kinetic resolution (DKR). In DKR, a racemic starting material is converted into a single, enantiomerically pure product in a theoretical yield of up to 100%. This process combines the kinetic resolution of the substrate with in situ racemization of the less reactive enantiomer, ensuring the entire substrate pool is converted to the desired product. sci-hub.se

A common application of this is Dynamic Reductive Kinetic Resolution (DYRKR), particularly for β-keto esters. acs.orgresearchgate.net This method uses a stereoselective reducing agent, often a biocatalyst like a ketoreductase (KRED), which reduces one enantiomer of the β-keto ester much faster than the other. acs.orgrsc.org Simultaneously, a catalyst (which can be the enzyme itself or an added chemical agent) facilitates the rapid interconversion (racemization) of the enantiomers of the starting keto ester. frontiersin.org As the preferred enantiomer is consumed by the reduction, the equilibrium of the unreacted keto ester is continuously shifted, allowing for the complete conversion of the racemate into a single diastereomer of the corresponding β-hydroxy ester. acs.orgfrontiersin.org

Biocatalytic and Enzymatic Synthesis Protocols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity, making them ideal for producing chiral compounds.

Enzyme-Mediated Reductions for Chiral β-Hydroxy Esters

The reduction of the ketone in β-keto esters like this compound and its analogues (e.g., ethyl 4-chloro-3-oxobutanoate) is a well-established biocatalytic transformation that yields valuable chiral β-hydroxy esters. scielo.brrsc.org This reaction is typically catalyzed by oxidoreductases, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which use a cofactor like NADH or NADPH as the source of hydride. nih.govnih.gov

A wide array of microorganisms and isolated enzymes have been successfully employed for this purpose:

Whole-Cell Biocatalysts: Organisms like Saccharomyces cerevisiae (baker's yeast), Candida species, and various bacteria have been used to perform these reductions. frontiersin.orgarkat-usa.org Whole-cell systems are advantageous as they contain the necessary enzymes and cofactor regeneration systems. scielo.br For example, recombinant Escherichia coli cells expressing specific dehydrogenases have been engineered to produce chiral hydroxy esters with high efficiency. tandfonline.comnih.gov

Isolated Enzymes (Ketoreductases/Alcohol Dehydrogenases): Using isolated or purified enzymes allows for cleaner reactions and higher catalyst loading. mdpi.com Numerous KREDs are commercially available or can be produced through recombinant expression. researchgate.netfrontiersin.org These enzymes can be selected to produce either the (R)- or (S)-enantiomer of the product alcohol with very high enantiomeric excess (ee). frontiersin.org For instance, a carbonyl reductase from Burkholderia gladioli has shown excellent activity and enantioselectivity in the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate. nih.gov

The table below summarizes representative examples of enzyme-mediated reductions of β-keto ester analogues.

BiocatalystSubstrateProductStereoselectivityReference
Carbonyl Reductase (from Burkholderia gladioli)Ethyl 4-chloro-3-oxobutanoate (COBE)Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE)99.9% ee nih.gov
Recombinant E. coli expressing (S)-specific secondary alcohol dehydrogenase (from Candida parapsilosis)Ethyl 4-chloroacetoacetate (ECAA)Ethyl (R)-4-chloro-3-hydroxybutanoate>99% ee tandfonline.com
Ketoreductase (KRED)Aryl α-chloro β-keto estersChiral anti-aryl α-chloro β-hydroxy esters>99:1 dr, >99% ee rsc.org
Carbonyl Reductase (EaSDR6 mutant)Aryl-α-amino β-keto estersChiral syn-aryl β-hydroxy α-amino esters>99% de, >94% ee acs.org
Baker's Yeast (Saccharomyces cerevisiae)Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate90-97% ee arkat-usa.org

Chemoenzymatic Pathways for Optically Active β-Amino Acids

Chemoenzymatic synthesis combines the best features of both biocatalysis and chemical synthesis to construct complex molecules like optically active β-amino acids. clockss.org These pathways typically use an enzymatic step to establish the key chirality, followed by chemical reactions to complete the synthesis. nih.gov

A common chemoenzymatic strategy involves:

Enzymatic Resolution or Desymmetrization: The process can start with the enzymatic resolution of a racemic mixture or the desymmetrization of a prochiral or meso compound. For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. clockss.org Lipase PS-catalyzed desymmetrization of a prochiral diol has been used as the key step in synthesizing a novel β-amino acid. clockss.org

Chemical Modification: The enantiomerically pure intermediate from the enzymatic step is then converted into the target β-amino acid through a series of chemical transformations. These steps might include oxidation, reduction, or substitution reactions to introduce or modify the required functional groups.

Another powerful approach is the one-pot combination of enzymatic and chemical reactions. For instance, a transaminase enzyme can convert a ketone into a chiral amine, which is then trapped or further reacted in the same pot by a chemical reagent. nih.gov The synthesis of β-branched aromatic amino acids has been achieved through a dynamic kinetic resolution where an aminotransferase selectively acts on one enantiomer of a racemic amino acid that interconverts under the reaction conditions. nih.gov Similarly, combining enzymatic transamination to form an imino acid with subsequent chemical hydrogenation (e.g., using PtO₂) can lead to cyclic β-amino acid derivatives with high diastereoselectivity. nih.gov

Microbial Biotransformations in Functionalization

The functionalization of β-keto esters, including precursors and analogues of this compound, is increasingly accomplished through microbial biotransformations. This strategy utilizes whole microbial cells or isolated enzymes to catalyze specific chemical reactions, often with high stereo- and regioselectivity that is difficult to achieve with conventional chemical methods.

A primary application of biotransformation in this context is the asymmetric reduction of the ketone group to produce chiral β-hydroxy esters, which are valuable intermediates for pharmaceuticals. nih.govmdpi.com For instance, the analogue ethyl 4-chloro-3-oxobutanoate (COBE) is frequently used as a model substrate. Recombinant Escherichia coli cells expressing specific enzymes, such as (S)-specific secondary alcohol dehydrogenase from Candida parapsilosis or carbonyl reductases from sources like Burkholderia gladioli, have been successfully employed to reduce COBE to its corresponding chiral alcohol, ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE). nih.govresearchgate.net

A significant advantage of using whole-cell biocatalysts is the inherent system for cofactor regeneration. nih.gov Redox reactions catalyzed by dehydrogenases and reductases depend on cofactors like NADH or NADPH. nih.gov In a whole-cell system, the microorganism's metabolic pathways can regenerate these expensive cofactors, often by utilizing a simple co-substrate like glucose or isopropanol. researchgate.netnih.gov This eliminates the need to add stoichiometric amounts of the cofactor to the reaction mixture, making the process more economically viable. For example, the NADPH-dependent bioreduction of ethyl 4-chloro-3-oxobutanoate was enhanced by a glucose dehydrogenase (GDH) system for cofactor regeneration. nih.gov

Beyond reduction, enzymatic methods are also applied to form C-N bonds, which is directly relevant to the synthesis of amino-esters. Lipases, for example, have been used to catalyze the Michael addition of aromatic amines to acrylates, producing various β-amino acid esters in a continuous-flow microreactor system. mdpi.com

Table 1: Examples of Microbial Biotransformations for Analogues of this compound

Microorganism/Enzyme System Substrate Transformation Product Key Findings Reference
Recombinant E. coli expressing Candida parapsilosis secondary alcohol dehydrogenase Ethyl 4-chloro-3-oxobutanoate (COBE) Asymmetric Reduction Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB) Achieved a yield of 36.6 g/L with >99% enantiomeric excess (ee) using 2-propanol for NADH regeneration. researchgate.net researchgate.net
Recombinant E. coli co-expressing Burkholderia gladioli carbonyl reductase and glucose dehydrogenase (GDH) Ethyl 4-chloro-3-oxobutanoate (COBE) Asymmetric Reduction Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) Optimized process yielded 98% conversion and >99% ee, demonstrating an efficient cofactor regeneration system. nih.gov nih.gov
Ketoreductase from Candida magnoliae and glucose dehydrogenase from Bacillus subtilis Ethyl 4-chloroacetoacetate Asymmetric Reduction Ethyl (S)-4-chloro-3-hydroxybutyrate Part of a multi-enzyme process to produce key chiral intermediates for pharmaceuticals. mdpi.com mdpi.com

Green Chemistry Principles and Sustainable Synthesis

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and improvement of energy efficiency. rsc.org Key areas of focus include the use of heterogeneous catalysts and strategic solvent selection.

Heterogeneous Catalysis for Reaction Efficiency

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically as solids in a liquid reaction mixture. Their use is a cornerstone of green chemistry because they can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows the catalyst to be recovered and reused for multiple cycles. rsc.org This reduces waste and lowers operational costs.

For the synthesis of β-keto esters and their derivatives, various heterogeneous catalysts have been developed. These include:

Silica-Supported Catalysts: Silica-supported boric acid has been shown to be a highly efficient and recyclable catalyst for the transesterification of β-keto esters with a variety of alcohols under solvent-free conditions, achieving yields of 87–95%. rsc.org Other silica-supported acids like H2SO4 and FeCl3 are also effective. rsc.org

Porous Organic Polymers (POPs): A composite material, Ru/POP-BINAP, acts as a heterogeneous catalyst for the asymmetric hydrogenation of β-keto esters, demonstrating high activity, excellent enantioselectivity, and good recyclability. sioc-journal.cn

Modified Clays and Hydrotalcites: Montmorillonite K-10, a type of acidic clay, can replace conventional corrosive acid catalysts in transesterification reactions. rsc.org Similarly, Mg-Al-O-t-Bu hydrotalcite has been used to effectively catalyze the transesterification of β-keto esters with various alcohols, affording excellent yields at a faster rate. researchgate.net

Zeolites and Metal Oxides: Sustainable and reusable catalysts like zeolites, yttria-stabilized zirconia, and aluminosilicates have been explored for the Roskamp reaction, a method for synthesizing β-keto esters. mdpi.com

Table 2: Performance of Heterogeneous Catalysts in β-Keto Ester Synthesis and Modification

Catalyst Reaction Type Substrates Key Advantages Reference
Silica-supported boric acid (SiO2–H3BO3) Transesterification Ethyl acetoacetate and various alcohols High yields (87-95%), solvent-free conditions, catalyst recyclable up to five times. rsc.org rsc.org
Ru/POP-BINAP Asymmetric Hydrogenation β-keto esters High activity, excellent enantioselectivity, and good reusability. sioc-journal.cn sioc-journal.cn
Mg–Al–O–t-Bu hydrotalcite Transesterification β-keto esters and various alcohols Excellent yields, faster reaction rates, broad substrate scope. researchgate.net researchgate.net

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the waste generated in chemical manufacturing. Green chemistry emphasizes the reduction or elimination of volatile organic solvents and their replacement with more environmentally benign alternatives. royalsocietypublishing.org

In the synthesis of β-amino esters, researchers have explored various strategies:

Use of Greener Solvents: Reactions have been successfully carried out in less toxic solvents like ethanol (B145695) and methanol (B129727). mdpi.comresearchgate.net For instance, a lipase-catalyzed synthesis of β-amino acid esters found methanol to be the optimal solvent for high yields in a continuous-flow system. mdpi.com

Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions. The transesterification of β-keto esters using silica-supported boric acid is a prime example of a highly efficient, solvent-free protocol. rsc.org Similarly, the synthesis of certain poly(β-amino esters) can be achieved using microwave irradiation without any additional solvent, representing an exceptionally green method. rsc.org

Fundamental Reactivity Modes: Nucleophilic and Electrophilic Characteristics

This compound possesses both nucleophilic and electrophilic characteristics, which dictate its behavior in chemical reactions. The primary amino group (-NH₂) is a potent nucleophile, readily participating in reactions with electrophilic species. Conversely, the carbonyl carbon of the ketone and the ester group are electrophilic centers, susceptible to attack by nucleophiles.

The presence of electron-withdrawing groups, such as bromine or trifluoromethyl groups in related structures, can significantly enhance the electrophilic character of the molecule. For instance, the bromine atoms in ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate create a highly electrophilic site at the 4-position, facilitating nucleophilic substitutions. smolecule.com Similarly, the trifluoromethyl group is a strong electron-withdrawing substituent that increases the electrophilicity of adjacent carbon centers.

The molecule's reactivity can also be understood through the analysis of its molecular sites prone to electrophilic attacks, which can be visualized by mapping average local ionization energies. researchgate.net This dual reactivity allows for a wide array of transformations, including self-condensation and reactions with other bifunctional molecules to form complex heterocyclic structures.

Detailed Reaction Pathways and Mechanistic Investigations

The unique structural features of this compound and its derivatives enable a variety of reaction pathways, including oxidation, reduction, substitution, and cyclization reactions. These transformations are often employed to synthesize complex molecules with potential biological activity.

Oxidation and Reduction Reactions

The carbonyl group of this compound and its analogs can undergo reduction to form the corresponding hydroxybutanoate. Asymmetric reduction of similar compounds, like ethyl 4-chloro-3-oxobutanoate, has been extensively studied to produce optically active alcohols, which are valuable chiral intermediates in the synthesis of pharmaceuticals. researchgate.netcjcatal.comresearchgate.nettandfonline.com This reduction can be achieved using various methods, including biocatalytic approaches with microorganisms or isolated enzymes. researchgate.netresearchgate.net For example, carbonyl reductases have been shown to catalyze the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding (R)- or (S)-alcohol. researchgate.net

Conversely, oxidation reactions can also be performed on related structures. While specific examples for the direct oxidation of this compound are not prevalent in the provided context, the general principles of organic chemistry suggest that the amino group could be susceptible to oxidation under certain conditions. upertis.ac.id

Substitution Reactions and Functional Group Interconversions

Substitution reactions are a key feature of the reactivity of this compound and its derivatives. The amino group can act as a nucleophile, displacing leaving groups in other molecules. For instance, the reaction of 3-amino-9-ethylcarbazole (B89807) with ethyl succinyl chloride results in the formation of an amide, demonstrating a typical nucleophilic acyl substitution. ajol.infotubitak.gov.tr

Functional group interconversion (FGI) is a common strategy in organic synthesis to modify a molecule's reactivity and introduce new functionalities. lkouniv.ac.in For example, the nitro group in compounds like ethyl 4-(2-nitrophenyl)-3-oxobutanoate can be reduced to an amino group, which can then participate in further reactions. Similarly, the ester functionality can be hydrolyzed to a carboxylic acid. These transformations are crucial for building more complex molecular architectures.

The table below summarizes some substitution and functional group interconversion reactions involving analogs of this compound.

Reactant 1Reactant 2ProductReaction Type
3-Amino-9-ethyl carbazoleEthyl succinyl chlorideEthyl 4-(9-ethyl-9H-carbazol-3-ylamino)-4-oxobutanoateNucleophilic Acyl Substitution
Ethyl 4-(2-nitrophenyl)-3-oxobutanoateReducing AgentEthyl 4-(2-aminophenyl)-3-oxobutanoateNitro Group Reduction
Ethyl 4-(aryl)-3-oxobutanoate EsterWater/Acid or Base4-(Aryl)-3-oxobutanoic AcidEster Hydrolysis

Cyclization and Annulation Reactions to Form Heterocyclic Systems

One of the most significant applications of this compound and its analogs is in the synthesis of heterocyclic compounds through cyclization and annulation reactions. chim.it The bifunctional nature of these molecules allows them to react with other components in a single pot to construct complex ring systems.

Pyrido[2,3-c]carbazol-1-ones: These compounds can be synthesized from the condensation products of 9-alkyl-3-aminocarbazoles with ethyl 3-oxobutanoate. arkat-usa.orgresearchgate.net The initial condensation product, an enamine, undergoes intramolecular cyclization upon heating to yield the corresponding 4,7-dihydropyrido[2,3-c]carbazol-1-one. arkat-usa.orgresearchgate.net

Pyrimido[2,1-a]isoindolones: The reaction of 1-aminoisoindole with methyl 4-chloro-3-oxobutanoate leads to the regioselective formation of 2-(chloromethyl)-2-hydroxy-2,6-dihydropyrimido[2,1-a]isoindol-4(3H)-one. univ.kiev.ua This transformation highlights the utility of halogenated β-ketoesters in constructing fused heterocyclic systems. Aza-Prins type cyclization reactions are also employed for synthesizing tetrahydropyrimido[2,1-a]isoindole-2,6-dione derivatives. nih.govresearchgate.net

Pyrazole (B372694) Derivatives: Pyrazoles can be synthesized through the reaction of β-dicarbonyl compounds, such as ethyl acetoacetate (a structural analog of this compound), with hydrazines. mdpi.comresearchgate.netmdpi.com For instance, a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate yields trifluoromethylated pyrazole derivatives. mdpi.com The process involves nucleophilic addition, intramolecular cyclization, elimination, and a smolecule.comresearchgate.net-H shift. mdpi.com

The following table provides examples of reaction conditions for the synthesis of these nitrogen-containing heterocycles.

HeterocycleReactantsCatalyst/Conditions
Pyrido[2,3-c]carbazol-1-ones9-Alkyl-3-aminocarbazoles, Ethyl 3-oxobutanoateHeat (240-250 °C) in mineral oil
Pyrimido[2,1-a]isoindolones1-Aminoisoindole, Methyl 4-chloro-3-oxobutanoateReflux in dry dioxane
Pyrazole DerivativesEthyl acetoacetate, PhenylhydrazineNano-ZnO catalyst
Trifluoromethylated PyrazolesN'-Benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateSilver catalyst

Dihydropyran Derivatives: Multicomponent reactions involving aromatic aldehydes, malononitrile, and ethyl acetoacetate (or its derivatives) are commonly used to synthesize 1,4-dihydropyran derivatives. bohrium.comajchem-a.comajchem-a.com These reactions can be catalyzed by various catalysts, including Ta-MOF nanostructures, and often proceed under mild, solvent-free conditions. bohrium.comajchem-a.comajchem-a.com The mechanism typically involves an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. researchgate.net

Tetrahydropyridine (B1245486) Derivatives: Tetrahydropyridine derivatives can be synthesized through a one-pot multicomponent reaction of anilines, diketones (like ethyl acetoacetate), and aldehydes. informahealthcare.comgrowingscience.comacademie-sciences.fr This cyclo-condensation can be catalyzed by various agents, including polyaniline-zirconium oxide composites or ionic liquids like [Et3NH][HSO4]. informahealthcare.comgrowingscience.com The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate also yields tetrahydropyridine derivatives. nih.gov

The table below outlines typical conditions for the synthesis of these oxygen-containing heterocycles.

HeterocycleReactantsCatalyst/Conditions
Dihydropyran DerivativesAromatic aldehydes, Malononitrile, Ethyl acetoacetateTa-MOF nanostructures, Room temperature
Tetrahydropyridine DerivativesAnilines, Diketones, AldehydesPOLYANILINE/ZrO₂, Ethanol, Room temperature
Tetrahydropyridine DerivativesAromatic aldehydes, Anilines, Methyl acetoacetate[Et3NH][HSO4], Ethanol:water, 60°C
Multi-Component Reactions for Complex Scaffolds

This compound and its structural analogs, such as ethyl acetoacetate, are highly valuable building blocks in multi-component reactions (MCRs) for the efficient construction of complex heterocyclic scaffolds. scispace.comresearchgate.netsioc-journal.cn These one-pot reactions offer significant advantages in synthetic chemistry, including high atom economy, procedural simplicity, and the ability to generate molecular diversity. mdpi.com Key MCRs involving this β-ketoester framework include the Hantzsch and Biginelli reactions, which lead to the formation of medicinally relevant dihydropyridines and dihydropyrimidinones, respectively. scispace.comsioc-journal.cnjsynthchem.com

The Hantzsch reaction , first described in 1882, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. scispace.comnih.gov This reaction provides access to 1,4-dihydropyridines (1,4-DHPs), a class of compounds known for a wide range of biological activities. scispace.comjst.go.jp The process can be modified by using a β-enamine, such as methyl-3-aminocrotonate, which can be formed from the β-ketoester and ammonia, to react with an aldehyde and another equivalent of the β-ketoester. nih.gov The versatility of the Hantzsch synthesis allows for the creation of diverse polyhydroquinoline derivatives through a four-component reaction of an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate. jbiochemtech.com

The Biginelli reaction , discovered in 1893, is another cornerstone MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) from the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. sioc-journal.cnjsynthchem.comthieme-connect.de The reaction mechanism is thought to proceed through several key intermediates, and its conditions can be tuned to favor the formation of specific products. thieme-connect.de For instance, the reaction of 3,5-diaminotriazole, benzaldehyde, and ethyl 3-oxobutanoate can be directed to regioselectively yield different researchgate.netresearchgate.netvulcanchem.comtriazolo[1,5-a]pyrimidine isomers by switching between ionic liquid and acidic conditions. rsc.org

Beyond these classical MCRs, this compound and related ketoesters participate in various other multi-component cyclocondensations to generate a wide array of complex heterocyclic systems. These reactions often proceed via a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration steps. researchgate.net For example, the three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides can be selectively steered to produce different heterocyclic scaffolds, including chroman-3-carboxamides, by altering reaction conditions such as using ultrasonication or Lewis acid catalysts. beilstein-journals.org

Table 1: Examples of Multi-Component Reactions for Complex Scaffolds This table is interactive. You can sort and filter the data.

Reaction Name Reactants Catalyst/Conditions Resulting Scaffold Ref
Hantzsch Reaction Aldehyde, Ethyl Acetoacetate, Ammonium Acetate Refluxing Ethanol 1,4-Dihydropyridines scispace.com
Hantzsch-type (4-component) Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate Cu(II) complex, solvent-free Polyhydroquinolines jbiochemtech.com
Biginelli Reaction Aldehyde, Ethyl Acetoacetate, Urea Acid catalyst (e.g., HCl), Ethanol 3,4-Dihydropyrimidin-2(1H)-ones jsynthchem.comthieme-connect.de
Biginelli-like Reaction 3,5-Diaminotriazole, Benzaldehyde, Ethyl 3-oxobutanoate Ionic Liquid or Acid researchgate.netresearchgate.netvulcanchem.comtriazolo[1,5-a]pyrimidines rsc.org
Pyrazolo[3,4-b]pyridine Synthesis 5-Aminopyrazole, Aldehyde, Ethyl Acetoacetate Acetic Acid Pyrazolo[3,4-b]pyridines frontiersin.org

| Chromene Synthesis | 2-Hydroxynaphthoquinone, Aldehyde, Ethyl 4,4,4-trifluoro-3-oxobutanoate | NH4OAc, Acetic Acid | Benzo[g]chromenes | researchgate.net |

Chemoselectivity and Regioselectivity in Synthetic Transformations

The synthetic utility of this compound is significantly enhanced by the ability to control the chemoselectivity and regioselectivity of its transformations. The molecule possesses three distinct reactive sites: the primary amine, the ketone carbonyl group, and the ester moiety. This polyfunctionality allows it to serve as a versatile precursor, provided that reactions can be directed to a specific functional group.

Chemoselectivity refers to the preferential reaction of one functional group over others. In the case of this compound and its analogs like ethyl 4,4,4-trifluoro-3-oxobutanoate, the reaction with nucleophiles such as anilines demonstrates tunable chemoselectivity. researchgate.netthieme-connect.de The outcome of the reaction—whether it leads to an enamine or an amide—can be controlled by the reaction conditions, including the solvent, temperature, and presence of a catalyst. researchgate.net

For instance, the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines can yield either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates (enamino esters) or N-aryl-4,4,4-trifluoro-3-oxobutyramides (keto amides). researchgate.netthieme-connect.de The formation of the enamino ester is favored under conditions that promote condensation at the ketone carbonyl (C3), while the formation of the keto amide results from nucleophilic attack at the ester carbonyl (C1). Systematic studies have shown that specific conditions can be found to produce either product with high selectivity (>90%). researchgate.net These intermediates can then be cyclized to afford different quinolinone isomers, highlighting the synthetic power of controlling chemoselectivity. researchgate.net Similarly, reactions of 3-amino-9-alkylcarbazoles with ethyl 3-oxobutanoate can yield either condensation products (enamines) or acylation products (amides) depending on the reaction conditions. mdpi.com The use of a catalytic amount of hydrochloric acid in refluxing benzene favors the formation of the enamine. mdpi.com

Regioselectivity , the preference for reaction at one position over another within a functional group or on a ring system, is also a critical aspect of the chemistry of this compound. In cyclization reactions, the regioselectivity determines the structure of the resulting heterocyclic ring. For example, in the synthesis of pyrimido[1,2-b]indazol-4(1H)-one derivatives from the condensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate, the reaction proceeds regioselectively. mdpi.com

The Biginelli reaction also presents opportunities for regioselective synthesis. By modifying the reaction conditions, it is possible to control the arrangement of substituents in the final dihydropyrimidine (B8664642) ring. rsc.org For example, the reaction between 3,5-diaminotriazole, an aldehyde, and ethyl 3-oxobutanoate can be guided to form specific isomers of 2-amino- researchgate.netresearchgate.netvulcanchem.comtriazolo[1,5-a]pyrimidine by carefully selecting the reaction medium and catalyst. rsc.org This control is crucial for creating specific target molecules for applications in medicinal chemistry and materials science.

Table 2: Control of Chemoselectivity in the Reaction of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Anilines This table is interactive. You can sort and filter the data.

Reactants Conditions (Solvent/Catalyst) Major Product Type Resulting Scaffold after Cyclization Ref
Ethyl 4,4,4-trifluoro-3-oxobutanoate + Aniline Toluene / p-TsOH Enamino Ester 2-Trifluoromethyl-4-quinolinone researchgate.netthieme-connect.de
Ethyl 4,4,4-trifluoro-3-oxobutanoate + Aniline Neutral or slightly basic Keto Amide 4-Trifluoromethyl-2-quinolinone researchgate.netthieme-connect.de
3-Amino-9-ethylcarbazole + Ethyl 3-oxobutanoate Toluene (reflux) Acylation Product (Amide) N-(9-ethylcarbazol-3-yl)-3-oxobutanamide mdpi.com

Applications As a Synthetic Building Block for Complex Molecules

Precursor in Fine Chemical Synthesis

As a fundamental building block, Ethyl 4-amino-3-oxobutanoate and its derivatives are integral to the synthesis of specialized molecules used in the pharmaceutical and agrochemical industries. The amine functionality often requires protection (e.g., with a tert-butoxycarbonyl, or 'Boc' group) to control its reactivity during synthetic sequences, allowing chemists to selectively utilize the keto-ester portion of the molecule.

This compound is a key synthon for producing intermediates for pharmaceuticals and agrochemicals. Its structure is particularly relevant for synthesizing molecules containing β-amino acid or β-amino ketone fragments. For instance, fluorinated analogues such as Ethyl 3-amino-4,4,4-trifluorocrotonate are recognized as crucial intermediates in the production of anti-cancer, anti-inflammatory, and anti-viral drugs, as well as herbicides and insecticides. mercer.edu The core butanoate structure provides a reliable scaffold that can be chemically modified to create a library of derivatives for screening and development.

The synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development. The structural framework of this compound is a direct precursor to the chiral β-amino acid moiety that is central to the function of several blockbuster drugs.

Sitagliptin: This anti-diabetic drug, an inhibitor of dipeptidyl peptidase-4 (DPP-4), contains a chiral β-amino acid structure. organic-chemistry.orgjchemrev.com Advanced synthetic routes to Sitagliptin intermediates often involve the asymmetric transamination of a β-keto ester precursor, such as ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate. organic-chemistry.org This enzymatic reaction installs the critical amine group at the β-position, directly forming a derivative of the this compound scaffold with the desired stereochemistry.

Atorvastatin: This cholesterol-lowering medication (a statin) features a complex chiral side chain. While not a direct precursor, the synthesis of this side chain relies on chiral building blocks with a functionalized butanoate skeleton. alfa-chemistry.com For example, Ethyl (R)-4-cyano-3-hydroxybutanoate is a well-established chiral synthon for the Atorvastatin side chain. alfa-chemistry.com This highlights the industrial importance of four-carbon synthons like this compound, which serve as a platform for introducing chirality and various functional groups necessary for building complex APIs.

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, natural products, and functional materials. The inherent reactivity of this compound, containing both a nitrogen nucleophile and 1,3-dicarbonyl-like functionality, makes it an ideal substrate for synthesizing a wide range of heterocyclic rings.

The molecule's ability to participate in cyclocondensation reactions is its most powerful feature for heterocyclic synthesis. The amine can react with the internal keto and ester groups or with external reagents to form five-, six-, or seven-membered rings. This versatility allows chemists to design and synthesize novel heterocyclic derivatives by reacting this compound with a variety of bifunctional reagents, leading to scaffolds with potential biological activity.

The structure of this compound is well-suited for established methods of heterocyclic synthesis.

Pyrrole (B145914) Derivatives: The Paal-Knorr synthesis is a classical method for creating pyrroles from 1,4-dicarbonyl compounds and a primary amine. alfa-chemistry.comwikipedia.org this compound can serve as the amine source and part of the carbon backbone in modified Paal-Knorr or Knorr pyrrole syntheses, reacting with a suitable dicarbonyl partner to generate highly functionalized pyrroles. wikipedia.org

Pyrimidine (B1678525) Derivatives: Pyrimidines are fundamental components of nucleic acids and a common motif in medicinal chemistry. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. bu.edu.eg The β-keto ester portion of this compound is a perfect 1,3-dicarbonyl equivalent for this purpose. Reaction with reagents like cyanates, isothiocyanates, or amidines can lead to the formation of substituted pyrimidine rings, which are valuable in drug discovery.

Table 1: Potential Heterocyclic Systems from this compound

Heterocycle Class Potential Reaction Type Required Co-reactant(s)
Pyrroles Paal-Knorr / Knorr Synthesis 1,4-Dicarbonyl or β-Keto Ester
Pyrimidines Biginelli-like Reaction Aldehyde, Urea/Thiourea/Amidine
Pyridines Hantzsch-like Synthesis Aldehyde, β-Keto Ester
Pyrazoles Condensation Hydrazine (B178648) Derivatives

Contribution to Cascade and Multicomponent Reaction Methodologies

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. Cascade reactions (where multiple bonds are formed in a single operation without isolating intermediates) and multicomponent reactions (MCRs, where three or more reactants combine in a one-pot reaction) are powerful tools for achieving these goals.

This compound is an exemplary substrate for these advanced methodologies. By containing three distinct functional groups, it can reduce the number of separate reactants needed for a traditional MCR. For example, in the Biginelli reaction , which typically combines an aldehyde, a β-keto ester, and urea to make dihydropyrimidines, this compound could theoretically serve as both the β-keto ester and the nitrogen donor (in the form of its internal amine). mercer.eduwikipedia.org This would transform a three-component reaction into a more streamlined two-component process.

Similarly, in the Hantzsch pyridine (B92270) synthesis , which uses an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849), this compound could act as one of the β-keto ester units and the ammonia source simultaneously. wikipedia.orgchemeurope.com This capacity to act as a multifunctional, self-contained building block makes it a highly attractive target for developing novel, efficient cascade reactions that rapidly generate complex and biologically relevant molecular scaffolds.

Table 2: Mentioned Compounds

Compound Name
Atorvastatin
Ethyl (R)-4-cyano-3-hydroxybutanoate
Ethyl 3-amino-4,4,4-trifluorocrotonate
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate
This compound
Sitagliptin

Spectroscopic and Computational Characterization in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide the cornerstone for identifying and verifying the structure of Ethyl 4-amino-3-oxobutanoate. Each technique offers unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely available in published literature, the expected chemical shifts can be predicted based on its structure (H₂N-CH₂-C(=O)-CH₂-C(=O)O-CH₂-CH₃).

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The ethyl group should present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The two methylene (B1212753) groups (-C(=O)-CH₂-C(=O)- and H₂N-CH₂-) are in different chemical environments and would likely appear as singlets, with the protons on the carbon adjacent to the amino group appearing at a different chemical shift than those between the two carbonyl groups. The protons of the primary amine (-NH₂) may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display separate peaks for each unique carbon atom. This includes the two carbons of the ethyl group, the two methylene carbons, and the two carbonyl carbons (one for the ketone and one for the ester). The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of protons and their corresponding carbon atoms, providing unambiguous structural assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
-CH₂ -NH₂ ~3.5 ~50 s
-CH₂ -C=O ~3.4 ~45 s
-O-CH₂ -CH₃ ~4.2 ~61 q
-O-CH₂-CH₃ ~1.3 ~14 t
-C =O (Ketone) - ~200 -
-C =O (Ester) - ~170 -

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its amine, ketone, and ester functionalities.

Key expected vibrational frequencies include:

N-H stretching from the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching from the aliphatic methylene and methyl groups, usually observed between 2850-3000 cm⁻¹.

C=O stretching from the ester group, which would show a strong absorption band around 1735-1750 cm⁻¹.

C=O stretching from the ketone group, appearing as another strong band, typically around 1715 cm⁻¹. The presence of two distinct carbonyl peaks would be a key feature for identification.

C-O stretching of the ester group, generally found in the 1000-1300 cm⁻¹ region.

N-H bending from the amine group, typically seen around 1590-1650 cm⁻¹.

Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3300-3500 Medium
Alkane C-H Stretch 2850-3000 Medium-Strong
Ester C=O Stretch 1735-1750 Strong
Ketone C=O Stretch ~1715 Strong
Primary Amine N-H Bend 1590-1650 Variable

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound (C₆H₁₁NO₃), the molecular weight is 145.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 145.

The fragmentation pattern would be crucial for confirming the structure. Common fragmentation pathways for β-ketoesters include McLafferty rearrangement and cleavage alpha to the carbonyl groups. The presence of the amino group would also influence the fragmentation, potentially leading to characteristic losses of ammonia (B1221849) or related fragments.

Theoretical and Computational Chemistry Studies

Computational methods complement experimental data by providing insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Calculate vibrational frequencies: Predict the infrared spectrum, which can be compared with experimental FTIR data to aid in the assignment of absorption bands.

Analyze the electronic properties: Determine the distribution of electron density, calculate molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate a molecular electrostatic potential (MEP) map. These calculations provide insights into the molecule's reactivity, identifying potential sites for electrophilic and nucleophilic attack. mdpi.com

Theoretical studies on related β-keto esters have utilized DFT to assess their reactivity and potential biological interactions, highlighting the utility of this approach in understanding the chemical behavior of this class of compounds. mdpi.com

Molecular Mechanics and Semi-Empirical Quantum Mechanical Methods for Conformation and Reactivity

Molecular Mechanics (MM) and Semi-Empirical Quantum Mechanical Methods are foundational computational tools for investigating the structure and reactivity of molecules.

Molecular Mechanics (MM) methods utilize classical physics to model the potential energy surface of a molecule. By treating atoms as balls and bonds as springs, these force-field methods can efficiently calculate the energies of different molecular conformations. This approach is instrumental in identifying stable conformers, determining geometric parameters like bond lengths and angles, and exploring the conformational landscape of flexible molecules.

Semi-Empirical Quantum Mechanical Methods , such as AM1, PM3, and MNDO, offer a bridge between the efficiency of molecular mechanics and the rigor of higher-level quantum calculations. google.com These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. google.com This simplification allows for the study of larger molecules than is feasible with ab initio methods. They are particularly useful for:

Conformational Analysis: Determining the relative energies of different spatial arrangements of atoms.

Reactivity Prediction: Calculating properties like partial atomic charges and orbital energies (HOMO/LUMO) to predict sites of nucleophilic or electrophilic attack.

In a study on compounds synthesized from ethyl-3-oxobutanoate (a structurally related precursor), MM2 molecular mechanics and the AM1 semi-empirical method were successfully used to investigate the structures of the resulting products, demonstrating the utility of these methods in characterizing similar molecular frameworks.

Molecular Modeling for Reaction Mechanism Insights and Design

Molecular modeling is a powerful discipline for elucidating the intricate pathways of chemical reactions and for the rational design of new synthetic routes. By simulating the interactions between molecules, researchers can gain a deeper understanding of reaction mechanisms, transition states, and intermediates.

Computational techniques, particularly Density Functional Theory (DFT), are frequently employed to map out the energy profiles of reaction pathways. These models can:

Identify Transition States: Locate the highest energy point along a reaction coordinate, providing critical information about the reaction's feasibility and kinetics.

Visualize Electron Movement: Analyze changes in electron density to understand bond formation and cleavage.

Evaluate Catalytic Effects: Model how a catalyst interacts with reactants to lower the activation energy of a reaction.

For instance, DFT calculations have been used to determine the stable geometry and evaluate the vibrational wavenumbers of related compounds like ethyl 4-aminobenzoate (B8803810). Such studies provide a blueprint for how computational modeling can be applied to understand the structural and electronic properties that govern the reaction mechanisms of a molecule.

Prediction of Spectroscopic Properties and Reaction Outcomes

Computational chemistry provides indispensable tools for predicting the spectroscopic signatures of molecules and the likely outcomes of chemical reactions.

Prediction of Spectroscopic Properties: Quantum mechanical calculations can predict various spectroscopic data with a high degree of accuracy. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to calculate electronic transitions, which correspond to UV-visible absorption spectra. Similarly, vibrational frequencies can be computed to predict Infrared (IR) and Raman spectra, with assignments often clarified using potential energy distribution (PED) analysis. For nuclear magnetic resonance (NMR), chemical shifts can be predicted by calculating the magnetic shielding of nuclei within the computed molecular structure. These predictive capabilities are invaluable for confirming the identity of synthesized compounds and interpreting experimental data. For example, DFT calculations have been shown to provide predicted NMR chemical shifts that are in good agreement with experimental data for complex organic molecules.

Prediction of Reaction Outcomes: The prediction of reaction outcomes is a significant challenge in chemistry. Modern approaches increasingly leverage machine learning and data-driven models to forecast the products of a reaction given a set of reactants and conditions. These models are trained on large datasets of known reactions and can identify patterns in reactivity that are not immediately obvious to a human chemist. By analyzing molecular fingerprints and other descriptors, these tools can predict the likelihood of different reaction pathways, helping to prioritize experiments and discover novel transformations.

Retrosynthetic Analysis and Strategic Disconnections Involving Ethyl 4 Amino 3 Oxobutanoate

Identification of Synthons and Synthetic Equivalents for β-Keto Ester Functionality

Retrosynthetic analysis, the art of deconstructing a target molecule to identify potential starting materials, is a cornerstone of modern organic synthesis. When analyzing the β-keto ester functionality within ethyl 4-amino-3-oxobutanoate, several key disconnections can be envisioned, leading to the identification of logical synthons and their corresponding synthetic equivalents.

The most apparent disconnection is at the Cα-Cβ bond (the bond between the carbonyl group and the adjacent methylene (B1212753) group), which corresponds to a Claisen condensation or related acylation reaction in the forward synthesis. This disconnection generates two primary synthons: an acyl cation synthon and an enolate anion synthon.

SynthonPolaritySynthetic Equivalent
Acyl CationElectrophilicAcetyl chloride, Acetic anhydride, Ethyl acetate (B1210297)
α-Keto Ester EnolateNucleophilicEthyl acetoacetate (B1235776) (in the presence of a base)

Another critical disconnection involves the C-N bond, which points towards the introduction of the amino group. This leads to an electrophilic aminating agent and the β-keto ester as the nucleophile.

SynthonPolaritySynthetic Equivalent
Amino CationElectrophilicHydroxylamine-O-sulfonic acid, Chloramine
β-Keto EsterNucleophilicEthyl 3-oxobutanoate

Furthermore, considering the entire 4-amino-3-oxobutanoate backbone, it can be viewed as a synthon for various heterocyclic ring systems. For instance, in the context of the renowned Knorr pyrrole (B145914) synthesis, this compound can serve as a four-carbon building block. thermofisher.comsynarchive.comwordpress.comwikipedia.orgwikipedia.org

Planning Convergent and Divergent Synthesis Strategies for Complex Target Molecules

The strategic placement of functional groups in this compound makes it an ideal starting point for both convergent and divergent synthetic strategies, which are efficient approaches for the assembly of complex molecules.

Divergent Synthesis: A divergent strategy begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related compounds. This compound is an excellent scaffold for divergent synthesis. The dual reactivity of the amino and β-keto ester functionalities allows for selective modifications at either end of the molecule. For instance, the amino group can be acylated, alkylated, or incorporated into a heterocycle, while the β-keto ester can undergo various C-C bond-forming reactions, reductions, or cyclizations. This allows for the creation of a diverse range of molecules from a single, readily available precursor, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Case Studies Illustrating Retrosynthetic Planning in Organic Synthesis

The utility of this compound and its derivatives as key intermediates is well-documented in the synthesis of various heterocyclic compounds.

Knorr Pyrrole Synthesis: A classic example is the Knorr pyrrole synthesis, which involves the condensation of an α-amino-β-ketoester with a β-ketoester. thermofisher.comsynarchive.comwordpress.comwikipedia.orgwikipedia.org Retrosynthetically, a polysubstituted pyrrole can be disconnected to reveal an α-amino-β-ketoester and a β-ketoester as the key building blocks. This compound serves as a direct precursor to the requisite α-amino-β-ketoester.

For instance, the synthesis of a substituted pyrrole can be envisioned as follows:

Target Molecule: A polysubstituted pyrrole.

Retrosynthetic Disconnection: A C-N and a C-C bond disconnection within the pyrrole ring, consistent with the Knorr synthesis, leads back to this compound and a suitable β-dicarbonyl compound.

Forward Synthesis: In the forward direction, this compound is condensed with a β-ketoester (e.g., ethyl acetoacetate) under acidic or thermal conditions to construct the pyrrole ring. thermofisher.comwikipedia.org This approach provides a straightforward and efficient route to a wide array of substituted pyrroles, which are prevalent motifs in pharmaceuticals and natural products.

Hantzsch Pyridine (B92270) Synthesis: Another important application is in the Hantzsch pyridine synthesis, a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. acs.orgchemeurope.comchemtube3d.comwikipedia.org While not a direct one-to-one precursor, the structural motif of this compound is closely related to the intermediates formed in this synthesis. The enamine derived from this compound can be a key component in a modified Hantzsch-type reaction.

Target Molecule: A dihydropyridine (B1217469) or pyridine derivative.

Retrosynthetic Disconnection: A retrosynthetic analysis of a dihydropyridine reveals an aldehyde, an enamine, and a β-keto ester as the building blocks.

Synthetic Utility: The enamine component can be readily prepared from this compound. This enamine can then participate in a condensation reaction with an aldehyde and another equivalent of a β-keto ester to afford the dihydropyridine core. This highlights the strategic value of the inherent functionality within this compound for the construction of medicinally relevant pyridine scaffolds.

These case studies underscore the strategic importance of this compound in retrosynthetic planning. Its ability to serve as a versatile building block for the construction of important heterocyclic systems solidifies its role as a valuable tool in the arsenal (B13267) of the synthetic organic chemist.

Future Research Trajectories and Emerging Academic Applications

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of Ethyl 4-amino-3-oxobutanoate and its derivatives, particularly in achieving high levels of stereoselectivity. A significant area of research is the asymmetric reduction of the ketone functionality to produce chiral β-hydroxy-γ-amino esters, which are key intermediates in the synthesis of pharmaceuticals.

Current research on analogous compounds, such as ethyl 4-chloro-3-oxobutanoate, demonstrates the power of biocatalysis in this domain. Enzymes like carbonyl reductases and whole-cell biocatalysts (e.g., Aureobasidium pullulans, Candida magnoliae) have been successfully employed for the enantioselective reduction of the keto group. researchgate.netcapes.gov.br For instance, the reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of the ketoreductase ChKRED20 achieved a complete conversion to the corresponding (S)-hydroxy ester with excellent stereoselectivity (>99.5% ee). nih.gov These methodologies provide a strong foundation for developing similar biocatalytic systems tailored for this compound, enabling the efficient production of optically pure diastereomers.

Beyond biocatalysis, heterogeneous catalysis offers another promising avenue. Studies on related amino esters have shown that the choice of metal catalyst can selectively direct hydrogenation reactions towards different cyclized products, such as pyrrolidines or piperidines. researchgate.net Future work will likely focus on designing novel chiral metal complexes and supported catalysts that can achieve high enantioselectivity and chemoselectivity in the hydrogenation and other transformations of this compound, while also allowing for catalyst recyclability and improved process sustainability.

Catalyst TypeTransformationSubstrate ExampleKey Advantages
Carbonyl ReductaseAsymmetric Ketone ReductionEthyl 4-chloro-3-oxobutanoateHigh enantioselectivity (>99% ee) nih.gov
Whole-Cell BiocatalystAsymmetric Ketone ReductionEthyl 4-chloro-3-oxobutanoateOperational simplicity, cofactor regeneration researchgate.net
Heterogeneous Metal CatalystReductive CyclizationEthyl 2-amino-2-difluoromethyl-4-cyanobutanoateControl over product selectivity (e.g., 5- vs. 6-membered rings) researchgate.net
Chiral Ammonium (B1175870) SaltsAsymmetric α-HalogenationIsoxazolidin-5-onesAccess to chiral non-natural β-amino acid derivatives nih.gov

Exploration of New Reactivity Modes and Unprecedented Transformations

The unique structural arrangement of functional groups in this compound makes it a prime candidate for exploring novel reactivity patterns. Its ability to act as a versatile C4 building block opens doors to the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Research on analogous β-keto esters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, has shown their utility in multicomponent reactions to form complex molecules like dihydropyrans and piperidines. researchgate.net Similarly, the reaction of ethyl acetoacetate (B1235776) with aldehydes and amines is a well-established route to polyfunctionalized tetrahydropyridines. iucr.org These precedents suggest that this compound could undergo analogous transformations, such as Knoevenagel condensation followed by Michael addition and cyclization, to generate novel libraries of nitrogen-containing heterocycles. scielo.org.mx

Future research will likely investigate unprecedented cycloaddition reactions and transition-metal-catalyzed transformations. The enamine or enolate forms of the molecule could participate as dienes or dienophiles in Diels-Alder reactions, or as partners in [3+2] cycloadditions, to construct intricate polycyclic systems. The development of formal vinylidene insertion reactions, which have been used to create alkylidenecyclobutanones from cyclopropanone (B1606653) equivalents, could be adapted to generate unique strained ring systems from derivatives of this compound. chemrxiv.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards accelerating drug discovery and process development. nuvisan.com Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. polimi.itchim.it

The inherent reactivity of this compound makes it well-suited for flow applications. For example, multi-step syntheses of complex molecules, such as the sequential biocatalytic conversion to produce amino-alcohols, have been successfully implemented in microreactors. researchgate.net The synthesis of heterocyclic compounds using this compound as a precursor could be streamlined in a flow setup, allowing for rapid reaction optimization and the generation of compound libraries for high-throughput screening. chim.itnih.gov

Automated platforms can leverage data from reaction monitoring to optimize conditions in real-time, maximizing yield and purity. nih.gov By combining the precise control of flow chemistry with the data-rich environment of automated synthesis, researchers can rapidly explore the chemical space around the this compound scaffold, leading to the efficient discovery of new molecules with desired properties. vapourtec.com

Computational Design and Optimization of Derivatives with Tunable Reactivity

Computational chemistry provides powerful tools for designing and optimizing derivatives of this compound with tailored properties. Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. iucr.org

By modeling reaction mechanisms and transition states, computational studies can predict the outcome of chemical transformations and guide the selection of optimal catalysts and reaction conditions. For example, DFT calculations have been employed to understand the key catalyst-substrate interactions that govern the enantioselectivity in asymmetric halogenation reactions of related compounds. nih.gov Similar approaches can be applied to design catalysts specifically for this compound.

Furthermore, computational screening can be used to design novel derivatives with tunable reactivity. By systematically modifying the substituents on the amino group or the ester, it is possible to alter the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. iucr.org This in silico design process can prioritize the synthesis of derivatives with enhanced reactivity for specific applications, such as acting as monomers in polymerization reactions or as building blocks for novel materials. nih.gov

Computational MethodApplication for this compoundPotential Outcome
Density Functional Theory (DFT)Calculation of electronic structure and reaction energies.Prediction of reactivity, optimization of molecular geometry. iucr.org
Transition State ModelingElucidation of reaction mechanisms.Design of catalysts with enhanced selectivity and efficiency. nih.gov
Virtual ScreeningIn silico modification of molecular structure.Identification of derivatives with tailored electronic and physical properties.
Molecular Orbital AnalysisCalculation of HOMO-LUMO energy gaps.Design of derivatives for applications in materials science and electronics. nih.gov

Expanding Research Horizons in Related Chemical Disciplines and Materials Science

The versatility of this compound extends beyond traditional organic synthesis, opening up new research avenues in medicinal chemistry, polymer science, and materials science. As a derivative of a β-amino acid, it serves as a valuable building block for peptidomimetics, which are compounds that mimic the structure of peptides but often exhibit enhanced stability and biological activity. nih.gov

In materials science, the functional groups of this compound allow it to be used as a monomer for the synthesis of novel functional polymers. For instance, related amino- and ester-containing compounds like ethyl 4-aminobenzoate (B8803810) have been used in the electrochemical synthesis of conductive co-polymers. sigmaaldrich.com Derivatives of this compound could be explored for the creation of biodegradable polymers, hydrogels, or materials with specific recognition properties.

The ability to generate chiral intermediates from this compound is particularly relevant in the synthesis of biologically active molecules. Chiral β-amino acids and their derivatives are key components in a wide range of pharmaceuticals, including antitumor and antiviral agents. sci-hub.senih.gov The development of efficient synthetic routes starting from this compound will undoubtedly expand the toolbox for chemists working in these fields, enabling the creation of next-generation therapeutics and advanced materials.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-amino-3-oxobutanoate, and how can reaction efficiency be optimized?

this compound is commonly synthesized via condensation reactions. For example, ethyl 4-chloro-3-oxobutanoate reacts with ortho-phenylenediamines or phenylhydrazines under reflux conditions in polar solvents (e.g., ethanol). Optimization involves controlling stoichiometric ratios (e.g., 1:1 molar ratio of diamine to ester) and reaction time (typically 4–6 hours). Column chromatography (silica gel, 60–120 mesh) is used for purification . Key Data :

ParameterValue
SolventEthanol
Reaction Time4–6 hours
PurificationSilica gel CC

Q. How is structural characterization of this compound performed using spectroscopic methods?

  • 1H/13C-NMR : Signals for the ester group (δ ~4.2 ppm for CH2CH3, δ ~170 ppm for carbonyl) and amino/oxo groups (δ ~6.5–8.5 ppm for aromatic protons in derivatives) .
  • HRMS : Exact mass determination (e.g., m/z 187.0845 for C6H11NO3) confirms molecular composition .
  • IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (oxo group) .

Q. What analytical methods ensure purity assessment of this compound?

HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm is standard. Retention times and peak symmetry are monitored to confirm purity >95% .

Advanced Research Questions

Q. How can stereoselective synthesis of Ethyl 4-amino-3-hydroxybutanoate derivatives be achieved?

Microbial aldehyde reductases (e.g., from Sporobolomyces salmonicolor) catalyze asymmetric reduction in organic solvent-water diphasic systems (e.g., n-butyl acetate/water). NADPH cofactor recycling is enabled by glucose dehydrogenase. This method yields (R)-enantiomers with 86% enantiomeric excess (ee) and 95.4% molar yield . Key Data :

ParameterValue
Scale1,600 mL (each phase)
Yield95.4%
ee86%
NADPH Turnover5,500 mol/mol

Q. What strategies mitigate substrate instability and enzyme inactivation during biocatalytic reactions?

Substrate degradation in aqueous systems is minimized using diphasic solvents. Enzyme stability is enhanced by additives like L-glutamine (200 mM) and glycine (500 mM), which increase intracellular NADH levels and reductase activity .

Q. How do reaction conditions influence regioselectivity in cyclocondensation reactions?

Substituent effects on aryl amines (e.g., electron-withdrawing groups) dictate product formation (e.g., benzimidazoles vs. pyrazoles). Solvent polarity and temperature control reaction pathways. For example, ethanol at 80°C favors benzimidazole formation, while DMF at 120°C shifts selectivity toward pyrazolone derivatives .

Q. How can contradictory data on enantiomeric excess in asymmetric syntheses be resolved?

Discrepancies arise from solvent polarity, pH, or cofactor availability. Systematic optimization includes:

  • Screening solvent systems (e.g., log P values >2 for organic phases).
  • Adjusting NADPH regeneration rates via glucose dehydrogenase concentration .
  • Validating ee using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational methods support reaction mechanism elucidation for this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclocondensation. IRC (Intrinsic Reaction Coordinate) analysis confirms reaction pathways .

Methodological Best Practices

  • Synthetic Protocols : Always use inert atmospheres (N2/Ar) for moisture-sensitive reactions.
  • Enzymatic Reactions : Pre-equilibrate diphasic systems for 30 minutes to stabilize interfacial interactions .
  • Data Validation : Cross-validate spectroscopic data with synthetic controls to rule out impurities.

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